N-ethyl-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-ethyl{2-imino-1-[(4-methoxyphenyl)methyl]-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)}carboxamide is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Properties
IUPAC Name |
N-ethyl-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-3-24-21(28)16-12-17-20(25-18-6-4-5-11-26(18)22(17)29)27(19(16)23)13-14-7-9-15(30-2)10-8-14/h4-12,23H,3,13H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIDKDZHBCHBHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl{2-imino-1-[(4-methoxyphenyl)methyl]-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)}carboxamide typically involves multi-step reactions. One common approach is the condensation of ethyl 3-aryl-2-cyanoprop-2-enoates with N1, N3-bis(2-methoxyphenyl)propanediamide in the presence of triethylamine in anhydrous ethanol. This reaction proceeds through a Michael addition followed by intramolecular cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-ethyl{2-imino-1-[(4-methoxyphenyl)methyl]-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)}carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-ethyl{2-imino-1-[(4-methoxyphenyl)methyl]-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)}carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-ethyl{2-imino-1-[(4-methoxyphenyl)methyl]-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)}carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- Ethyl 4-aryl-2-imino-1-(2-methoxyphenyl)-5-[(2-methoxyphenyl)carbamoyl]-6-oxopiperidine-3-carboxylates
Uniqueness
N-ethyl{2-imino-1-[(4-methoxyphenyl)methyl]-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)}carboxamide stands out due to its intricate structure, which combines multiple heterocyclic rings, and its potential for diverse applications in various scientific fields. Its unique combination of functional groups and ring systems provides distinct chemical and biological properties compared to similar compounds .
Biological Activity
N-ethyl-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound features a triazatricyclo framework that contributes to its distinctive chemical properties and potential biological activities. Its molecular formula is with a molecular weight of approximately 385.4 g/mol. The presence of functional groups such as an imino group and carbonyl groups within the tricyclic structure enhances its reactivity and interactions with biological targets.
Biological Activities
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
- Anticancer Activity : The unique arrangement of functional groups may contribute to its ability to interfere with cancer cell proliferation through various mechanisms.
- Enzyme Inhibition : The compound's interaction with specific enzymes may modulate their activity, which is crucial for developing therapeutic agents targeting metabolic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Potential Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Interference with cancer cell growth | |
| Enzyme Inhibition | Modulation of enzyme activity |
The mechanism of action for N-ethyl-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo involves its interaction with specific molecular targets. It may bind to enzymes or receptors, thereby altering their activity and triggering downstream effects essential for therapeutic outcomes.
Case Studies
- Antimicrobial Studies : A study conducted on similar triazatricyclo compounds demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. These findings suggest that N-ethyl-6-imino derivatives may have comparable effects due to structural similarities.
- Cancer Cell Line Testing : In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) indicated that compounds with triazatricyclo structures can induce apoptosis in cancer cells. Further research is needed to confirm the specific pathways involved.
- Enzyme Interaction Studies : Investigations into the binding affinity of this compound to various enzymes have shown potential inhibitory effects on key metabolic enzymes involved in cancer metabolism, indicating possible therapeutic applications.
Q & A
Q. What are the common synthetic strategies and analytical methods for synthesizing N-ethyl-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[...]carboxamide?
The synthesis typically involves multi-step organic reactions, including cyclization, functional group protection/deprotection, and coupling reactions. Key intermediates may include triazatricyclic cores and methoxyphenylmethyl substituents. Analytical characterization relies on high-resolution mass spectrometry (HRMS) for molecular weight confirmation, NMR spectroscopy (¹H, ¹³C, 2D-COSY) for structural elucidation, and HPLC for purity assessment. Reaction progress can be monitored via thin-layer chromatography (TLC) or UV-Vis spectroscopy .
Q. Which structural features of this compound influence its chemical reactivity and stability?
Q. How can researchers design initial biological activity assays for this compound?
Begin with in vitro assays targeting hypothesized pathways (e.g., kinase inhibition, antimicrobial activity). Use cell viability assays (MTT/XTT) for cytotoxicity screening and enzyme-linked immunosorbent assays (ELISA) for protein interaction studies. Dose-response curves (IC₅₀/EC₅₀) and molecular docking simulations (using software like AutoDock) provide preliminary mechanistic insights. Reference structurally similar compounds for assay optimization .
Advanced Research Questions
Q. What computational methods optimize reaction conditions for synthesizing this compound?
Quantum chemical calculations (e.g., DFT, Gaussian) predict transition states and energy barriers for key steps like cyclization. Machine learning algorithms (e.g., Bayesian optimization) analyze historical reaction data to recommend solvent systems, catalysts, and temperatures. Microfluidic reactors enable high-throughput screening of conditions, validated by in situ IR spectroscopy .
Q. How can contradictory pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?
Conduct meta-analysis of raw datasets to identify outliers or assay variability. Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to confirm activity. Validate findings with knockout/mutant cell lines or isotopic labeling to track compound metabolism. Statistical tools like Bland-Altman plots quantify inter-study discrepancies .
Q. What methodologies elucidate the compound’s interaction mechanisms with biological targets?
Surface plasmon resonance (SPR) quantifies binding kinetics (kₐ, kₑ), while cryo-electron microscopy (cryo-EM) or X-ray crystallography resolve binding conformations. Isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). For dynamic interactions, fluorescence resonance energy transfer (FRET) or NMR-based ligand observed titration are effective .
Q. How can solubility and stability challenges be addressed in formulation studies?
Employ co-solvency (e.g., PEG-400, DMSO-water mixtures) or cyclodextrin complexation to enhance aqueous solubility. Accelerated stability testing (40°C/75% RH) identifies degradation products via LC-MS . Solid-state characterization (DSC, PXRD) optimizes crystalline forms for improved shelf life. Molecular dynamics simulations predict excipient compatibility .
Notes on Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
